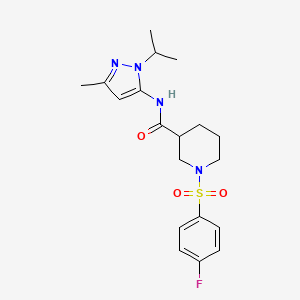
1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25FN4O3S and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 4-fluorophenyl group, a sulfonamide moiety, and a pyrazole ring, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies that focus on its antimicrobial and antiviral properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, a related pyrazole derivative was shown to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity. For example, studies on pyrazole derivatives have indicated their efficacy against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). One study reported that a related compound reduced HSV-1 plaque formation by 69% at concentrations of 0.5 mg/mL .
The mechanism of action for compounds like This compound typically involves the inhibition of key enzymes or pathways essential for microbial survival or viral replication. For instance, some pyrazole derivatives inhibit viral RNA polymerase, which is crucial for viral replication, thereby exhibiting their antiviral effects .
Case Studies
Several case studies have been conducted to evaluate the biological effectiveness of this compound:
- In Vitro Evaluation Against Bacterial Strains : A study assessed the compound's activity against multi-drug resistant strains of bacteria, revealing that it effectively inhibited growth at low concentrations.
- Antiviral Efficacy Against HCV : Another study focused on its potential as an HCV inhibitor, where it showed an EC50 value of 6.7 μM, suggesting significant antiviral potency compared to standard treatments .
科学的研究の応用
Anticancer Properties
Research indicates that compounds containing sulfonamide structures, similar to 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide, exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of drugs by improving their solubility and bioavailability.
Case Studies
- Cytotoxic Activity : Studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast, colon, and cervical cancer cells, highlighting the potential of this compound in cancer therapy .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial folic acid synthesis. This mechanism can be explored further for potential applications in treating bacterial infections.
Research Findings
Recent studies have indicated that certain pyrazole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed as a novel antimicrobial agent .
Neuroprotective Effects
Emerging research has suggested that compounds similar to this one may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
Potential Applications
- Alzheimer's Disease : Some studies have indicated that pyrazole derivatives can inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms .
- Parkinson's Disease : Neuroprotective effects observed in animal models suggest potential applications in Parkinson's disease treatment through the modulation of dopaminergic signaling pathways .
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENSKINVUMHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













